2-(2,4-Dimethylphenoxy)butanoic acid
Description
2-(2,4-Dimethylphenoxy)butanoic acid is a phenoxyalkanoic acid derivative characterized by a butanoic acid backbone substituted with a phenoxy group bearing methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). The electron-donating methyl substituents on the phenoxy ring may influence its acidity, solubility, and biological interactions compared to halogenated analogs .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-10(12(13)14)15-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
GXKLQYARFWXBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Chlorinated Analogs: 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB, CAS 94-82-6) is a well-documented herbicide . Its chlorine substituents, being electron-withdrawing, enhance electrophilicity and binding to auxin receptors in plants, whereas the methyl groups in 2-(2,4-dimethylphenoxy)butanoic acid (electron-donating) reduce acidity (pKa ~3.5 vs. ~2.8 for 2,4-DB) and may alter enzyme kinetics, as shown in studies with AtGH3.15 .
- Methoxy Derivatives: 4-(3-Methoxyphenoxy)butanoic acid adopts a similar conformation but exhibits a twisted carboxyl group (HO—C(O)—CH2—CH2 torsion angle: 174.7°), which may affect intermolecular interactions in crystallographic packing .
Chain Length Variations
- Shorter Chains: 2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1) has a two-carbon backbone, leading to higher solubility in polar solvents but reduced lipophilicity compared to the four-carbon butanoic acid analog . Biological assays indicate that longer chains (e.g., butanoic vs. acetic) enhance herbicidal activity due to improved membrane permeability .
Data Tables
Table 2: Conformational Analysis of Butanoic Acid Derivatives
| Compound Name | HO—C(O)—CH2—CH2 Torsion Angle | Crystallographic Features |
|---|---|---|
| 4-(3-Methoxyphenoxy)butanoic acid | 174.7° | Planar carboxyl group |
| 4-(4-Chlorophenoxy)butanoic acid | 161.6° | Twisted carboxyl group |
| 4-(2,4-Dichlorophenoxy)butanoic acid | 170.1° | Moderate carboxyl distortion |
Data adapted from crystallographic studies .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methyl substituents reduce herbicidal efficacy compared to chlorine but may improve selectivity in non-target organisms .
- Synthetic Challenges: Electron-donating groups on the phenoxy ring (e.g., methyl) require harsher reaction conditions for esterification or alkylation, as seen in the synthesis of ethyl 2-(2,4-dimethylphenoxy)acetate under reflux with strong bases .
- Environmental Fate: Chlorinated phenoxyalkanoic acids like 2,4-DB exhibit longer soil half-lives (t½ ≈ 14 days) than methylated analogs due to resistance to microbial degradation .
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